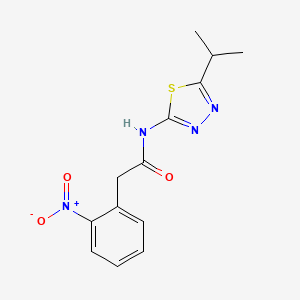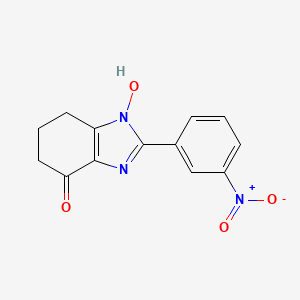![molecular formula C17H22N2O2 B5764466 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity among recreational users due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
Mecanismo De Acción
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane acts primarily on the serotonin system in the brain, causing the release of large amounts of serotonin and other neurotransmitters. This leads to increased feelings of well-being, empathy, and sociability. However, the exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. In addition, this compound can cause long-term changes in serotonin function, which may contribute to the development of mood disorders and other psychiatric conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a number of advantages and limitations for use in laboratory experiments. On the one hand, its effects on the brain are well-documented and it has potential therapeutic applications. On the other hand, it is a controlled substance and its use in research is heavily regulated. In addition, the recreational use of this compound has led to a number of misconceptions and biases about its effects, which can complicate the interpretation of research results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One area of interest is the development of new therapeutic applications, particularly for the treatment of mood disorders and addiction. In addition, further research is needed to fully understand the mechanisms of action of this compound and its long-term effects on the brain. Finally, there is a need for continued education and awareness about the potential benefits and risks of this compound use, both in the context of research and recreational use.
Métodos De Síntesis
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and hydrogen peroxide to yield MDP2P, which is then converted to this compound through reductive amination with methylamine. The synthesis of this compound requires specialized equipment and knowledge of chemistry, and it is illegal in many countries due to its potential for abuse.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results in the use of this compound-assisted psychotherapy for the treatment of PTSD and anxiety disorders. This compound has been shown to increase feelings of empathy and connection with others, which may be beneficial in the context of therapy.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16-6-17(2)9-18(7-16)15(19(8-16)10-17)12-3-4-13-14(5-12)21-11-20-13/h3-5,15H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSRGNVIMVBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
